molecular formula C20H14FN3O2S B2623686 2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 903315-68-4

2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2623686
CAS RN: 903315-68-4
M. Wt: 379.41
InChI Key: AYNQNXVJHXMWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as "FIT-039" and has been studied for its potential therapeutic applications in various fields, including cancer treatment, neurological disorders, and viral infections.

Scientific Research Applications

FIT-039 has been studied for its potential therapeutic applications in various fields. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neurological disorders, FIT-039 has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease and Parkinson's disease. In viral infections, FIT-039 has been shown to inhibit the replication of various viruses, including dengue virus, Zika virus, and influenza virus.

Mechanism of Action

The mechanism of action of FIT-039 involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. FIT-039 has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. These inhibitory effects contribute to the anti-proliferative, anti-inflammatory, and anti-viral properties of the compound.
Biochemical and Physiological Effects:
FIT-039 has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell proliferation. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. In viral infections, FIT-039 has been shown to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

FIT-039 has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research related to FIT-039. In cancer research, further studies are needed to determine the efficacy of the compound in vivo and to identify potential combination therapies. In neurological disorders, more research is needed to determine the optimal dosing and administration of FIT-039. In viral infections, further studies are needed to determine the efficacy of the compound against other viruses and to identify potential drug-resistant strains. Additionally, more research is needed to investigate the potential side effects of FIT-039 and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of FIT-039 involves a multi-step process that includes the reaction of 2-fluoroaniline with thiophene-2-carbonyl chloride to form the intermediate compound, followed by the reaction of the intermediate with indolizine-1-carboxylic acid to produce the final product. The process has been optimized to achieve high yields and purity of the compound, making it suitable for scientific research applications.

properties

IUPAC Name

2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S/c21-12-6-1-2-7-13(12)23-20(26)16-14-8-3-4-10-24(14)18(17(16)22)19(25)15-9-5-11-27-15/h1-11H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNQNXVJHXMWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-fluorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

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